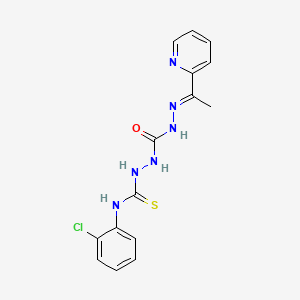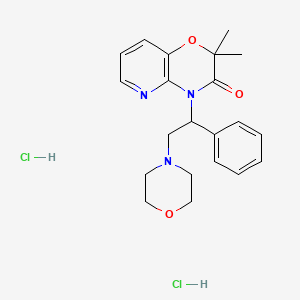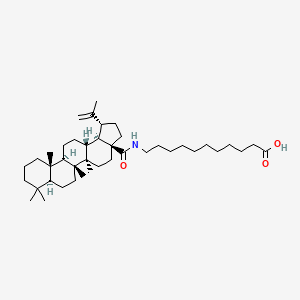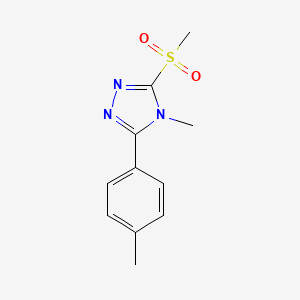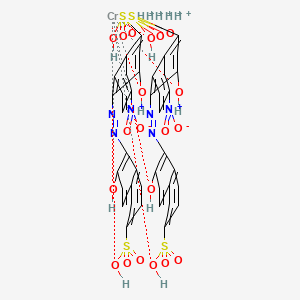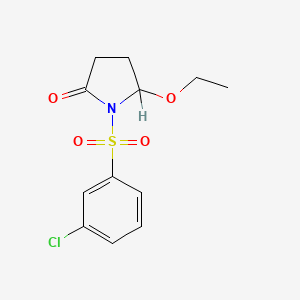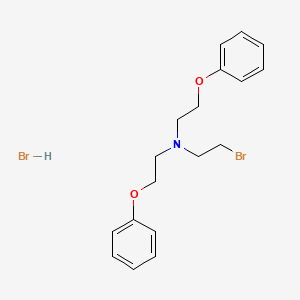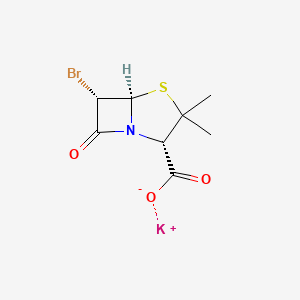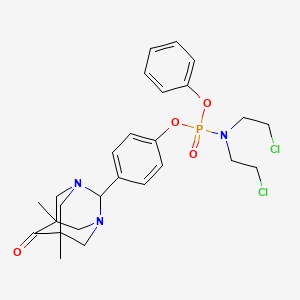
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phosphoramidic acid core with bis(2-chloroethyl) groups and a phenyl ester moiety, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester typically involves multiple steps, starting with the preparation of the phosphoramidic acid core. This is followed by the introduction of bis(2-chloroethyl) groups and the attachment of the phenyl ester moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The bis(2-chloroethyl) groups can be substituted with other nucleophiles, resulting in new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of new compounds with different functional groups.
科学的研究の応用
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester involves its interaction with molecular targets, such as DNA and proteins. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Phosphoramidic acid, bis(2-chloroethyl)-, phenyl ester: Lacks the 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl group, resulting in different chemical properties and applications.
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl methyl ester: Similar structure but with a methyl ester group instead of a phenyl ester, leading to variations in reactivity and biological activity.
Uniqueness
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester stands out due to its complex structure, which combines multiple functional groups and a unique tricyclic core. This complexity provides a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
172882-01-8 |
|---|---|
分子式 |
C26H32Cl2N3O4P |
分子量 |
552.4 g/mol |
IUPAC名 |
2-[4-[bis(2-chloroethyl)amino-phenoxyphosphoryl]oxyphenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C26H32Cl2N3O4P/c1-25-16-29-18-26(2,24(25)32)19-30(17-25)23(29)20-8-10-22(11-9-20)35-36(33,31(14-12-27)15-13-28)34-21-6-4-3-5-7-21/h3-11,23H,12-19H2,1-2H3 |
InChIキー |
KVNATVNXLATZCK-UHFFFAOYSA-N |
正規SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OP(=O)(N(CCCl)CCCl)OC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
